Author: BenchChem Technical Support Team. Date: December 2025
A Comprehensive Comparison of Vorasidenib (AG-881) and Ivosidenib (AG-120) in Treating IDH1-Mutant Cancers
This guide provides a detailed, data-driven comparison of two prominent inhibitors targeting isocitrate dehydrogenase (IDH) mutations in cancer: vorasidenib (AG-881) and ivosidenib (AG-120). Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their mechanisms, efficacy, and safety, with a particular focus on their application in IDH1-mutant malignancies.
Introduction and Mechanism of Action
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a distinct class of oncogenic drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic gain-of-function, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] Elevated 2-HG levels disrupt cellular metabolism and epigenetic regulation, leading to impaired cellular differentiation and promoting tumorigenesis.[3][5]
Ivosidenib (AG-120) is a first-in-class, potent, and selective oral inhibitor of the mutant IDH1 (mIDH1) enzyme.[6][7][8] It acts by binding to and inhibiting the mutated IDH1 protein, thereby blocking the production of 2-HG and restoring normal cellular differentiation.[3][5]
Vorasidenib (AG-881) is a first-in-class, oral, dual inhibitor of both mIDH1 and mIDH2 enzymes.[1][9] A key feature of vorasidenib is that it was specifically designed to be brain-penetrant, addressing a critical limitation of earlier mIDH inhibitors for treating central nervous system (CNS) cancers like glioma.[1][10][11] By inhibiting both isoforms, vorasidenib may also offer a strategy to overcome potential resistance mechanisms involving isoform switching.[1][10]
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Caption: IDH1-Mutant Signaling Pathway and Inhibitor Action.
Comparative Drug Profiles
The fundamental differences in target specificity and CNS penetration dictate the distinct clinical applications of vorasidenib and ivosidenib.
| Feature | Vorasidenib (AG-881) | Ivosidenib (AG-120) | Reference(s) |
| Target(s) | Mutant IDH1 and IDH2 | Mutant IDH1 | [1][7][9] |
| Key Indication(s) | IDH1/2-mutant Grade 2 Glioma | IDH1-mutant AML, Cholangiocarcinoma | [7][9][12] |
| CNS Penetration | High, brain-penetrant | Low | [1][10][13] |
| Mean Brain:Plasma Ratio | 2.4 | 0.16 | [13][14] |
| Tumor 2-HG Reduction (Glioma) | >90% (mean ~95%) | >90% (mean ~93%) | [1][13][15] |
Clinical Efficacy Comparison
Direct head-to-head efficacy trials are limited, but data from pivotal Phase 3 studies in their respective target diseases provide a basis for comparison.
IDH-Mutant Glioma
Vorasidenib is the first targeted therapy approved for IDH-mutant grade 2 glioma, largely based on the results of the INDIGO trial.[11][16] A perioperative Phase 1 study (NCT03343197) directly compared vorasidenib and ivosidenib in glioma patients, demonstrating vorasidenib's superior brain penetrance and more consistent 2-HG suppression, which led to its selection for Phase 3 testing.[14][17]
Table 2: Efficacy in IDH-Mutant Grade 2 Glioma (INDIGO Trial - Vorasidenib)
| Endpoint | Vorasidenib (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | 0.39 (0.27 - 0.56) | <0.0001 | [18][19][20] |
| Median Time to Next Intervention (TTNI) | Not Reached | 17.8 months | 0.26 (0.15 - 0.43) | <0.0001 | [19][20] |
IDH1-Mutant Systemic Cancers
Ivosidenib is approved for IDH1-mutant AML and cholangiocarcinoma, where it has shown significant clinical benefit.
Table 3: Efficacy in IDH1-Mutant Cholangiocarcinoma (ClarIDHy Trial - Ivosidenib)
| Endpoint | Ivosidenib (n=124) | Placebo (n=61) | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Progression-Free Survival (PFS) | 2.7 months | 1.4 months | 0.37 (0.25 - 0.54) | <0.0001 | [21][22] |
| Median Overall Survival (OS) | 10.3 months | 7.5 months | 0.79 (0.56 - 1.12) | 0.09 (1-sided) | [21][23] |
| Median OS (Crossover-Adjusted) | 10.3 months | 5.1 months | 0.49 (0.34 - 0.70) | <0.001 (1-sided) | [21][23] |
Table 4: Efficacy in IDH1-Mutant Acute Myeloid Leukemia (Phase 1 Data)
| Population | Endpoint | Ivosidenib Result (500 mg QD) | Reference(s) |
| Newly Diagnosed AML | CR + CRh Rate | 42% | [24] |
| (n=33) | Overall Response Rate | 55% | [24] |
| Relapsed/Refractory AML | CR + CRh Rate | 31.8% | [25] |
| (n=179) | Median Duration of CR | 10.1 months | [25] |
| CR: Complete Remission; CRh: CR with partial hematologic recovery |
Safety and Tolerability Profile
Both drugs are generally well-tolerated, but possess distinct safety profiles.
Table 5: Common Adverse Events (AEs)
| Adverse Event | Vorasidenib (INDIGO Trial, All Grades) | Ivosidenib (R/R AML, All Grades) | Reference(s) |
| ALT Increased | 38.9% (Grade ≥3: 9.6%) | - | [20] |
| Fatigue | 32.3% | 28.5% | [20][25] |
| Headache | 26.9% | - | [20] |
| Diarrhea | 24.6% | 33.5% | [20][25] |
| Nausea | 21.6% | 31.3% | [20][25] |
| Leukocytosis | - | 31.3% | [25] |
| QTc Prolongation | - | 25.7% | [25] |
| Differentiation Syndrome | Not applicable | 10.6% (in AML) | [25] |
Key Experimental Protocols
INDIGO Phase 3 Trial (Vorasidenib in Glioma)
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Objective: To evaluate the efficacy and safety of vorasidenib versus placebo in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[26]
-
Design: A multicenter, randomized, double-blind, placebo-controlled study.[26]
-
Participants: 331 patients aged 12 years or older with residual or recurrent grade 2 oligodendroglioma or astrocytoma with a confirmed IDH1/2 mutation and no prior treatment other than surgery.[20][27]
-
Intervention: Patients were randomized 1:1 to receive either vorasidenib (40 mg daily) or a matching placebo in continuous 28-day cycles.[28]
-
Primary Endpoint: Radiographic Progression-Free Survival (PFS) as determined by a blinded independent radiology committee (BIRC).[20]
-
Key Secondary Endpoint: Time to next anti-cancer intervention (TTNI).[20]
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Caption: Workflow of the INDIGO Phase 3 Clinical Trial.
Perioperative Phase 1 Trial (Vorasidenib vs. Ivosidenib in Glioma)
-
Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of vorasidenib and ivosidenib in patients with recurrent mIDH1 low-grade glioma and to select a molecule for Phase 3 testing.[17]
-
Design: A phase 1, multicenter, open-label, perioperative study (NCT03343197).[13][29]
-
Participants: Patients with recurrent, non-enhancing grade 2 or 3 mIDH1 glioma scheduled for craniotomy.[13][14]
-
Intervention: In Cohort 1, patients were randomized (2:2:1) to receive ivosidenib (500 mg QD), vorasidenib (50 mg QD), or no treatment for approximately 4 weeks before surgery. Post-operatively, all patients received one of the two drugs.[14][29]
-
Primary Endpoint: Brain tumor 2-HG concentration following treatment with ivosidenib or vorasidenib, compared to untreated control samples.[13][14]
Conclusion
Vorasidenib (AG-881) and ivosidenib (AG-120) are both highly effective targeted therapies that inhibit the production of the oncometabolite 2-HG in IDH-mutant cancers. Their distinct molecular targets and pharmacological properties have led them down different, but complementary, clinical paths.
-
Ivosidenib (AG-120) is the established standard-of-care for systemic IDH1-mutant cancers, specifically AML and cholangiocarcinoma, where it induces durable remissions and provides a significant survival benefit.[1][6][30]
-
Vorasidenib (AG-881) represents a major breakthrough for CNS malignancies.[31] Its dual IDH1/2 inhibitory activity and, most critically, its high brain penetrance, have established it as the first effective targeted therapy for IDH-mutant low-grade glioma, significantly delaying disease progression and the need for more toxic interventions like radiation and chemotherapy.[1][18]
The development of these two agents highlights the success of targeting specific metabolic vulnerabilities in cancer and underscores the importance of rational drug design, such as optimizing for CNS penetration, to address unmet needs in specific patient populations.
References